L-Luciferin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493916 | |
| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34500-31-7 | |
| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Mechanisms Involving L Luciferin
L-Luciferin as a Competitive Inhibitor of Firefly Luciferase
Kinetic Characterization of this compound Inhibition
The inhibitory effect of this compound on firefly luciferase has been quantitatively characterized. It acts as a competitive inhibitor with respect to D-luciferin, meaning it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, D-luciferin. wikipedia.org The inhibition constant (Ki) for this compound has been determined to be between 3 and 4 µM. nih.govportlandpress.comcapes.gov.brnih.gov This low Ki value indicates a strong binding affinity of this compound for the luciferase active site.
Further studies have described this compound as a mixed-type non-competitive-uncompetitive inhibitor with a Ki of 0.68 ± 0.14 μM and an αKi of 0.34 ± 0.16 μM. rsc.orgresearchgate.net This suggests a more complex inhibitory mechanism than simple competition, where this compound can bind to both the free enzyme and the enzyme-substrate complex. The presence of this compound as an impurity in D-luciferin preparations can significantly decrease the light output in luciferase assays, with a 4% contamination of this compound potentially reducing the activity by 50%. researchgate.net
Table 1: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Reference |
| Inhibition Type | Competitive, Mixed-type non-competitive-uncompetitive | nih.govrsc.orgresearchgate.net |
| Ki | 3-4 µM | nih.govportlandpress.comcapes.gov.brnih.gov |
| Ki (mixed-type) | 0.68 ± 0.14 μM | rsc.orgresearchgate.net |
| αKi (mixed-type) | 0.34 ± 0.16 μM | rsc.orgresearchgate.net |
Molecular Basis of Luciferase-L-Luciferin Interaction and Binding Site Analysis
The binding of this compound to the active site of firefly luciferase is a key aspect of its inhibitory function. The active site of luciferase is located in a large cleft between the N-terminal and C-terminal domains of the protein. chinesechemsoc.org While the precise crystallographic structure of the luciferase-L-luciferin complex is not as extensively detailed as that with D-luciferin, the competitive nature of the inhibition strongly suggests that this compound occupies the same binding pocket as D-luciferin. nih.govwikipedia.org The interaction is likely governed by a combination of hydrophobic and electrostatic interactions between the this compound molecule and the amino acid residues within the active site. The structural difference between the D- and L-isomers at the C4 thiazoline (B8809763) ring stereocenter is the primary determinant of their differential processing by the enzyme.
Alternative Substrate Activity of this compound in Bioluminescence Reactions
Despite its primary role as an inhibitor, this compound can also serve as an alternative substrate for firefly luciferase, leading to the production of light, albeit with different characteristics compared to the reaction with D-luciferin. nih.govcapes.gov.br
Conditions for Bioluminescence Production from this compound
The catalysis of this compound and subsequent light production can be observed under specific conditions, primarily in the absence or at low concentrations of D-luciferin. nih.govcapes.gov.brnih.gov The light emission from the this compound reaction increases slowly, with a half-time to reach maximum intensity of up to 8 minutes, eventually reaching a stable plateau. nih.govcapes.gov.brnih.gov This is in contrast to the rapid flash of light typically observed with D-luciferin. Furthermore, the light production from this compound can be significantly stimulated by the addition of inorganic pyrophosphate (PPi), especially when the luciferase is pre-mixed with inorganic pyrophosphatase. nih.govportlandpress.comcapes.gov.brnih.gov Injecting PPi into a mixture of luciferase, this compound, and ATP results in a flash of light. nih.govcapes.gov.brnih.gov
Comparative Luminescence Efficiency of this compound versus D-Luciferin Substrate Turnover
The efficiency of light production from this compound is considerably lower than that from D-luciferin. At low concentrations of both the enzyme and this compound, the maximal light output is approximately half of that observed with corresponding concentrations of D-luciferin. nih.govcapes.gov.brnih.gov However, increasing the concentration of either the enzyme or this compound leads to a relative reduction in light production compared to the D-luciferin-catalyzed reaction. nih.govcapes.gov.brnih.gov This suggests that at higher concentrations, the inhibitory effects of this compound may become more dominant.
Enzymatic Racemization of this compound to D-Luciferin
It is proposed that this racemization occurs through the formation of an enzyme-bound L-luciferyl adenylate intermediate. nih.govcapes.gov.brnih.gov The addition of inorganic pyrophosphate (PPi) is thought to induce this racemization of the enzyme-bound L-luciferyl adenylate. nih.govcapes.gov.br In solution, luciferin (B1168401) can undergo racemization, and at a pH greater than 6.3, D-luciferin can slowly convert to the L-isomer. bdbiosciences.combdbiosciences.com This process is also catalyzed by the luciferase enzyme itself. The formation of L-luciferyl-CoA from this compound in a process similar to the formation of luciferyl-AMP has also been reported. nih.gov While the spontaneous synthesis of this compound can occur under neutral buffer conditions, it is likely that enzymes mediate the metabolism of luciferin in vivo. nih.gov
Proposed Racemization Mechanisms via L-Luciferyl Adenylate Formation
The conversion of this compound to D-Luciferin is not a direct epimerization. Instead, it proceeds through a multi-step mechanism initiated by the formation of an adenylated intermediate. Firefly luciferase, in the presence of ATP and Mg²⁺, catalyzes the adenylation of the carboxyl group of this compound, forming L-luciferyl adenylate (L-LH₂-AMP) and releasing inorganic pyrophosphate (PPi). nih.govqmul.ac.uk This initial step is analogous to the activation of D-Luciferin in the canonical bioluminescence pathway. nih.gov
This compound is recognized as a competitive inhibitor of luciferase, with a reported inhibition constant (Kᵢ) between 3 and 4 µM. nih.govportlandpress.com However, it can also serve as a substrate, albeit for a much slower light-producing reaction. nih.govportlandpress.com The light production from this compound increases gradually to a stable plateau, suggesting a rate-limiting conversion to the active D-form. portlandpress.com
The central intermediate, L-luciferyl adenylate, is unstable in aqueous solutions and can be released from the enzyme. nih.gov It is proposed that the racemization from the L-form to the D-form occurs via this luciferyl adenylate intermediate. nih.govnih.gov One proposal suggests that the racemization between D-luciferyl adenylate and L-luciferyl adenylate might happen non-enzymatically in solution after the intermediate is released from the luciferase molecule. nih.gov Another proposal suggests that the addition of inorganic pyrophosphate (PPi) can induce the racemization of enzyme-bound L-luciferyl adenylate, stimulating light production. nih.govvulcanchem.comcapes.gov.br This leads to a subsequent reaction pathway involving coenzyme A to complete the stereoconversion.
Identification and Role of Luciferase and Ancillary Enzymes in Stereoconversion
The stereoconversion of this compound to D-Luciferin is a sophisticated enzymatic process described as deracemization, involving a sequence of reactions catalyzed by multiple enzymes. nih.govresearchgate.net This pathway ensures the efficient production of the active D-luciferin from its L-form precursor. nih.govresearchgate.net
Firefly Luciferase: This enzyme is bifunctional in the context of this compound metabolism. Initially, it acts as an L-enantioselective ligase. It specifically recognizes this compound and, in the presence of ATP and Mg²⁺, converts it to L-luciferyl adenylate. nih.govplos.org Subsequently, in the presence of Coenzyme A (CoA), luciferase catalyzes the formation of the thioester L-luciferyl-CoA. researchgate.netplos.org This acyl-CoA synthetase-like activity is a critical step, channeling the L-enantiomer into the conversion pathway. nih.govqmul.ac.ukexpasy.org
Acyl-CoA Thioesterase (ACOT) / Esterases: Following the formation of L-luciferyl-CoA and its epimerization to D-luciferyl-CoA, an acyl-CoA thioesterase or a similar esterase is required. plos.orgfrontiersin.orgresearchgate.net This enzyme catalyzes the hydrolysis of the thioester bond in D-luciferyl-CoA, releasing the active D-Luciferin and free Coenzyme A. frontiersin.orgucl.ac.uk In vitro experiments have demonstrated that acyl-CoA thioesterases can efficiently convert this compound to D-luciferin in the presence of luciferase and the necessary cofactors. frontiersin.org The combination of luciferase and an acyl-CoA thioesterase, such as TESB from Escherichia coli, has been used to construct an efficient deracemizative luminescence system. nih.govresearchgate.net
L-enantioselective thioesterification by luciferase. nih.gov
In situ epimerization of L-luciferyl-CoA to D-luciferyl-CoA. nih.gov
Hydrolysis of D-luciferyl-CoA by a thioesterase to yield D-Luciferin. nih.gov
Table 1: Key Enzymes in this compound Stereoconversion
| Enzyme | Role in Pathway | Substrate(s) | Product(s) |
|---|---|---|---|
| Firefly Luciferase (as ligase) | L-enantioselective thioesterification | This compound, ATP, CoA | L-Luciferyl-CoA, AMP, PPi |
Cofactor Dependence of the this compound Racemization Process
The enzymatic conversion of this compound to its D-isomer is strictly dependent on the presence of specific cofactors that facilitate the key biochemical transformations. nih.govplos.orgresearchgate.net The requirements for these cofactors underscore the tight regulation and energy-dependent nature of this metabolic pathway.
Adenosine (B11128) Triphosphate (ATP): ATP is the essential energy currency for the initial activation of this compound. Firefly luciferase utilizes ATP to adenylate the carboxyl group of this compound, forming the high-energy intermediate L-luciferyl adenylate and releasing inorganic pyrophosphate (PPi). nih.govplos.org This step is indispensable for all subsequent reactions in the pathway.
Magnesium Ions (Mg²⁺): Divalent magnesium ions are a crucial cofactor for luciferase activity. nih.govplos.org Mg²⁺ is generally required for enzymatic reactions involving ATP, where it coordinates with the phosphate (B84403) groups of the nucleotide, facilitating the correct orientation and stabilization of the ATP molecule within the enzyme's active site for the adenylation reaction.
Coenzyme A (CoA): CoA is the specific acyl group carrier required for the second major step catalyzed by luciferase. nih.govplos.org After the formation of L-luciferyl adenylate, CoA attacks the intermediate, leading to the formation of the thioester L-luciferyl-CoA and the release of adenosine monophosphate (AMP). nih.gov This thioesterification is the key step that commits the molecule to the racemization pathway, ultimately leading to the formation of D-Luciferin after epimerization and hydrolysis. researchgate.netplos.org
The entire process, from this compound to D-Luciferin, is thus an ATP- and CoA-dependent pathway mediated by luciferase and a thioesterase. plos.orgresearchgate.net
Table 2: Cofactors Required for this compound Racemization
| Cofactor | Role in Pathway | Enzyme(s) Involved |
|---|---|---|
| Adenosine Triphosphate (ATP) | Provides energy for activation; source of adenylate group | Firefly Luciferase |
| Magnesium Ions (Mg²⁺) | Facilitates ATP-dependent reaction | Firefly Luciferase |
Compound Index
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-Luciferin |
| L-luciferyl adenylate (L-LH₂-AMP) |
| D-luciferyl adenylate |
| Adenosine Triphosphate (ATP) |
| Magnesium Ions (Mg²⁺) |
| Inorganic Pyrophosphate (PPi) |
| Coenzyme A (CoA) |
| L-luciferyl-CoA |
| D-luciferyl-CoA |
| Adenosine Monophosphate (AMP) |
| Water (H₂O) |
Biosynthesis and Metabolic Intermediates of L Luciferin
Proposed Biosynthetic Routes for L-Luciferin in Luminous Organisms
The de novo synthesis of this compound in beetles is understood to originate from two primary components: two molecules of L-cysteine and a quinone derivative. frontiersin.orgnih.gov This pathway shares similarities with the initial stages of pheomelanin synthesis, suggesting a possible evolutionary link between these secondary metabolic routes. frontiersin.orgresearchgate.net
The biosynthesis of this compound is initiated with common cellular compounds. Isotope-labeling studies have been instrumental in identifying the specific precursors involved. nih.gov The process begins with the hydrolysis of arbutin (B1665170), a hydroquinone (B1673460) glucoside, to release 1,4-hydroquinone. frontiersin.orgresearchgate.netresearchgate.net This hydroquinone is then oxidized to form its corresponding quinone, p-benzoquinone, a critical intermediate. nih.govresearchgate.net
The formation of the core luciferin (B1168401) structure proceeds through the following steps:
A 1,4-addition reaction occurs where one molecule of L-cysteine attaches to the p-benzoquinone ring. frontiersin.orgnih.gov
This is followed by a complex sequence involving decarboxylation and a carbon-sulfur rearrangement, which establishes the benzothiazole (B30560) ring system characteristic of luciferin. frontiersin.orgresearchgate.net
Finally, a second molecule of L-cysteine is added to complete the formation of the this compound molecule. frontiersin.orgresearchgate.netnih.gov
| Precursor Compound | Role in this compound Biosynthesis |
| Arbutin | Storage form of 1,4-hydroquinone. |
| 1,4-Hydroquinone | Oxidized to become the reactive quinone intermediate. frontiersin.orgnih.govresearchgate.net |
| p-Benzoquinone | The quinone derivative that reacts directly with L-cysteine. nih.govresearchgate.net |
| L-Cysteine | Two molecules are incorporated to form the thiazoline (B8809763) ring and part of the benzothiazole structure. frontiersin.orgnih.gov |
This table outlines the key molecular precursors identified in the proposed biosynthetic pathway of this compound.
While some steps in this compound formation can occur spontaneously under specific conditions, the efficiency and specificity of the process in vivo strongly suggest enzymatic catalysis. researchgate.net Transcriptome analyses of firefly light organs have identified several candidate enzymes believed to mediate this pathway. frontiersin.orgnih.gov
The key enzymatic transformation occurs after the formation of this compound. Since only D-luciferin is active in the light-producing reaction, an essential chiral inversion must take place. springernature.comnih.govwikipedia.org This is not a simple racemization but a specific, enzyme-driven process. nih.govnii.ac.jp Firefly luciferase itself plays a surprising dual role here, functioning not only in light production but also as an acyl-CoA synthetase. nih.govwikipedia.org It selectively thioesterifies this compound to L-luciferyl-CoA. nih.govresearchgate.net This intermediate then undergoes epimerization to the D-form, which is subsequently hydrolyzed by a thioesterase to release the active D-luciferin. frontiersin.orgnih.gov
| Enzyme | Proposed Function in Luciferin Metabolism |
| β-glucosidase | Hydrolyzes arbutin to release 1,4-hydroquinone. frontiersin.orgnih.gov |
| Phenoloxidase (e.g., Laccase) | Oxidizes 1,4-hydroquinone to p-benzoquinone. researchgate.netnih.govresearchgate.net |
| Firefly Luciferase (as Acyl-CoA Synthetase) | Catalyzes the formation of L-luciferyl-CoA from this compound, ATP, and Coenzyme A (CoA). nih.govnii.ac.jpresearchgate.net |
| Thioesterase | Hydrolyzes D-luciferyl-CoA to release D-luciferin. frontiersin.orgnih.govnih.gov |
| Luciferin Sulfotransferase | Can reversibly sulfate (B86663) the hydroxyl group of both D- and this compound, possibly for storage or regulation. nih.gov |
This table summarizes the enzymes implicated in the biosynthesis of this compound and its subsequent conversion to D-luciferin.
Precursor Utilization: L-Cysteine and Quinone Derivatives
This compound in Detoxification and Secondary Metabolite Pathways
One prominent hypothesis for the evolutionary origin of bioluminescence suggests it arose from detoxification mechanisms. bvsalud.orgnih.gov In beetles, the sclerotization (hardening) and tanning of the cuticle involve metabolic pathways that produce potentially toxic quinone intermediates. nih.govresearchgate.net Transcriptional analyses have revealed that while genes for these pathways are present in photogenic tissues, enzymes for the final steps may be absent, leading to an accumulation of these reactive quinones. researchgate.netbvsalud.orgnih.gov
The biosynthesis of luciferin provides an effective route to neutralize these compounds. The reaction of cysteine with accumulated quinones sequesters them into the luciferin molecule, mitigating their toxicity. nih.gov Studies using bacteria engineered to express firefly luciferase have demonstrated this protective effect directly; the presence of cysteine significantly reduced the toxicity of p-benzoquinone, with the concurrent formation of luciferin. nih.govbvsalud.orgnih.govresearchgate.net This suggests that luciferin may have first appeared as a byproduct of a cysteine-dependent quinone detoxification process during the evolution of Coleoptera. bvsalud.orgnih.gov
Detection and Quantification of Endogenous this compound in Biological Systems
Studying the biosynthesis of luciferin requires precise analytical methods to distinguish between its stereoisomers and to measure their presence in biological tissues.
The primary challenge in analyzing luciferin is separating the L- and D-enantiomers. This is crucial because this compound is the biosynthetic precursor, while D-luciferin is the substrate for the light reaction. springernature.com
High-Performance Liquid Chromatography (HPLC): This is the most common method used for the separation and quantification of luciferin isomers. The use of a chiral column is essential to achieve baseline separation of D- and this compound. springernature.comnih.govnih.govcore.ac.ukresearchmap.jp Detection is typically performed using a fluorescence detector, as luciferin is a fluorescent molecule. researchmap.jppnas.org
Liquid Chromatography/Mass Spectrometry (LC/MS): For definitive identification and structural confirmation, especially in isotope-labeling experiments, HPLC is coupled with mass spectrometry (e.g., LC/ESI-TOF-MS). nih.gov This technique allows researchers to track the incorporation of labeled precursors into the final luciferin molecules, confirming the biosynthetic pathway and determining the positions of the labeled atoms through mass fragmentation analysis. nih.gov
As the direct precursor to D-luciferin, this compound is naturally present in the light-emitting organs (lanterns) of fireflies. nih.govnii.ac.jpplos.org However, its abundance relative to the D-form can vary. In the Japanese firefly Luciola lateralis, analysis of lantern extracts revealed a D- to this compound ratio of approximately 9:1, confirming the presence of a small but significant pool of the L-enantiomer in the adult lantern. plos.org In the larvae of another species, Luciola cruciata, a ratio closer to 1:1 was detected, suggesting that the rate of synthesis and conversion may differ across developmental stages. nih.gov
The total amount of luciferin (predominantly the D-form) in luminous beetles varies widely, ranging from picomoles to nanomoles per individual. nih.gov Experiments that provide L-cysteine and benzoquinone to systems expressing luciferase show a weaker and delayed light emission compared to when D-cysteine is provided. researchgate.netbvsalud.orgresearchgate.net This observation supports the model where this compound is produced first and must be enzymatically converted to D-luciferin before light can be efficiently generated. bvsalud.org
Synthetic Methodologies for L Luciferin
Historical Development of L-Luciferin Synthesis Strategies
A key intermediate in many synthetic routes is 2-cyano-6-hydroxybenzothiazole (B1631455). frontiersin.orgarkat-usa.org The classical synthesis involves the condensation of this intermediate with D-cysteine to yield D-luciferin. frontiersin.orgnih.gov this compound can be synthesized similarly using L-cysteine.
Over the decades, iterative improvements have been made to the original synthetic route. nih.gov These enhancements have focused on improving yields and simplifying the process. For instance, various methods have been developed for the synthesis of the 2-cyano-6-hydroxybenzothiazole intermediate, including the dehydration of a benzothiazole (B30560) amide, a Sandmeyer reaction, or a Michael condensation with benzoquinone. researchgate.net
A significant advancement came with the development of a one-pot synthesis method. This approach streamlines the process, making it more efficient and scalable. nih.govresearchgate.netnih.govdoaj.orgimprobable.com One such method utilizes inexpensive starting materials and avoids time-intensive purifications, relying on the formation of the benzothiazole core from aniline (B41778) starting materials and a dithiazolium chloride salt. nih.gov
The following table summarizes key milestones in the historical development of this compound synthesis:
| Year | Milestone | Key Researchers/Institutions | Reference(s) |
| 1949 | First isolation and purification of firefly luciferin (B1168401) | McElroy et al. | wikipedia.org |
| 1961 | Proposal of the chemical structure of firefly luciferin | White et al. | drugfuture.comarkat-usa.org |
| 1963 | Confirmation of structure and first total synthesis | White et al. | drugfuture.comucl.ac.uknih.gov |
| 1970s | Early studies on the biosynthesis of firefly luciferin | - | nih.govplos.orgnih.gov |
| Recent | Development of improved and one-pot synthesis methods | Various | nih.govresearchgate.netnih.gov |
Biomimetic and Chemoenzymatic Synthesis Approaches to this compound
Inspired by the natural biosynthetic pathway, researchers have explored biomimetic and chemoenzymatic methods for this compound synthesis. While the complete in vivo synthesis of firefly luciferin is not fully understood, the final step is known to be the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole. wikipedia.org
Biomimetic Synthesis:
The proposed de novo biosynthetic pathway in fireflies starts with the hydrolysis of arbutin (B1665170) to 1,4-hydroquinone, which is then oxidized to p-benzoquinone. frontiersin.orgfrontiersin.orgnih.gov A 1,4-addition of L-cysteine to the benzoquinone, followed by decarboxylation and rearrangement, forms the benzothiazole ring. frontiersin.orgfrontiersin.orgnih.gov A second L-cysteine molecule is then added to yield this compound. frontiersin.orgfrontiersin.orgnih.gov
Chemoenzymatic Synthesis:
Chemoenzymatic strategies leverage the stereoselectivity of enzymes to produce the desired enantiomer of luciferin. It is understood that in fireflies, this compound is the biosynthetic precursor to D-luciferin. nih.govnih.gov The conversion involves an enzymatic chiral inversion. nih.gov This process is thought to involve the thioesterification of this compound to L-luciferyl-CoA by luciferase, followed by epimerization and hydrolysis by a thioesterase to generate D-luciferin. frontiersin.orgnih.gov
This understanding has led to the development of in vitro deracemization systems. By combining firefly luciferase and a fatty acyl-CoA thioesterase, a racemic mixture of luciferin can be converted to the biologically active D-luciferin. nih.govnih.gov This chemoenzymatic approach highlights the potential for using enzymes to control the stereochemistry of the final product.
The following table outlines the key components in biomimetic and chemoenzymatic synthesis approaches:
| Synthesis Approach | Key Starting Materials/Components | Key Reaction Steps |
| Biomimetic | p-benzoquinone, L-cysteine, D-cysteine | One-pot reaction, condensation |
| Chemoenzymatic | This compound, Luciferase, Thioesterase, ATP, CoA | Enantioselective thioesterification, epimerization, hydrolysis |
Stereoselective Synthesis Strategies for this compound
The biological activity of firefly luciferin is highly dependent on its stereochemistry, with only the D-enantiomer being active in the bioluminescent reaction catalyzed by firefly luciferase. plos.orgarkat-usa.org this compound, on the other hand, acts as a competitive inhibitor of the enzyme. nih.govvulcanchem.com Therefore, stereoselective synthesis is crucial for producing the desired isomer.
The classical synthetic approach achieves stereoselectivity by using the corresponding enantiomer of cysteine. For the synthesis of D-luciferin, D-cysteine is used in the final condensation step with 2-cyano-6-hydroxybenzothiazole. nih.gov Conversely, L-cysteine is used to produce this compound. researchgate.net
Chiral high-performance liquid chromatography (HPLC) is a key analytical technique used to verify the enantiomeric purity of the synthesized luciferin. plos.orgresearchgate.netresearchgate.net This method can effectively separate D- and this compound, allowing for the confirmation of the stereochemical outcome of a synthesis. plos.orgresearchgate.netresearchgate.net
Recent research has demonstrated the enantioselective formation of firefly luciferin from p-benzoquinone and either D- or L-cysteine. researchgate.netresearchgate.net When p-benzoquinone reacts with L-cysteine, only this compound is formed, and similarly, the reaction with D-cysteine exclusively yields D-luciferin. researchgate.net This highlights the inherent stereoselectivity of this biomimetic reaction.
In the context of chemoenzymatic synthesis, the stereoselectivity is imparted by the enzymes involved. Firefly luciferase exhibits enantioselectivity in the thioesterification of this compound, which is the initial step in the deracemization process that ultimately yields D-luciferin. nih.govnih.gov
The following table summarizes the stereochemical outcomes of different synthetic strategies:
| Synthetic Strategy | Chiral Reagent/Component | Product |
| Classical Synthesis | D-Cysteine | D-Luciferin |
| Classical Synthesis | L-Cysteine | This compound |
| Biomimetic Synthesis | D-Cysteine | D-Luciferin researchgate.net |
| Biomimetic Synthesis | L-Cysteine | This compound researchgate.net |
| Chemoenzymatic Deracemization | Luciferase, Thioesterase | D-Luciferin (from this compound) nih.govnih.gov |
Challenges and Advancements in this compound Preparation for Research Applications
The preparation of this compound and its D-isomer for research applications presents several challenges, but significant advancements have been made to address them.
Challenges:
Cost: The high cost of D-luciferin has been a limiting factor for its widespread use in research, particularly for in vivo imaging and high-throughput screening. researchgate.netnih.govimprobable.comresearchgate.net This is partly due to the complexity and low yields of earlier synthetic methods. nih.gov
Purity: The presence of impurities, such as this compound and dehydroluciferin (B1459941) in D-luciferin preparations, can inhibit the luciferase enzyme and affect the accuracy of bioluminescence assays. d-nb.inforsc.org Efficient purification methods are therefore essential. resem.com
Stability: this compound and its precursor, 6-hydroxybenzo[d]thiazole-2-carbonitrile, can be chemically unstable, particularly during glycosylation and deprotection steps in the synthesis of luciferin derivatives. ru.nl Luciferin is also sensitive to pH extremes and can degrade in acidic or alkaline solutions. d-nb.info Racemization can also occur in certain solvents. drugfuture.com
Scalability: Many traditional synthetic routes are not easily scalable, making it difficult to produce the large quantities of luciferin needed for extensive research projects. nih.govresem.com
Advancements:
Improved Synthetic Routes: The development of more efficient, higher-yielding, and scalable synthetic methods, including one-pot syntheses, has been a major advancement. nih.govresearchgate.netnih.gov These new routes often use less expensive starting materials and require fewer purification steps, making luciferin more accessible. nih.gov
Purification Techniques: Novel purification methods have been developed to effectively remove inhibitory side-products, resulting in highly pure luciferin preparations. resem.com
Luciferin Analogues: The synthesis of a wide range of luciferin analogues has expanded the toolkit for bioluminescence imaging. researchgate.netrsc.orgnih.govnih.govresearchgate.net These analogues can offer properties such as red-shifted emission for improved tissue penetration, enhanced brightness, and longer-lasting signals. researchgate.netrsc.orgnih.gov
Chemoenzymatic and Biomimetic Approaches: These strategies offer more sustainable and potentially more efficient ways to produce enantiomerically pure luciferin. researchgate.netnih.govnih.govnih.gov They mimic nature's approach and can reduce the reliance on harsh chemical reagents.
The following table provides a summary of the challenges and corresponding advancements in this compound preparation:
| Challenge | Advancement |
| High Cost | Development of one-pot syntheses and use of inexpensive reagents nih.govresearchgate.netnih.gov |
| Impurities | Novel purification methods to remove inhibitory byproducts resem.com |
| Instability | Development of more robust synthetic routes and optimized reaction conditions ru.nl |
| Scalability | Creation of scalable synthetic protocols suitable for bulk production nih.govresem.com |
L Luciferin in Advanced Bioluminescence Research Applications
Impact of L-Luciferin on Bioluminescence Assay Fidelity
The precision of bioluminescence assays is paramount for their application in sensitive biological research and high-throughput screening. The presence of this compound in D-luciferin preparations can significantly impact the accuracy and reliability of these assays.
Commercially available D-luciferin reagents can contain this compound as a contaminant. This impurity can act as a competitive inhibitor of firefly luciferase, affecting the kinetics of the light-emitting reaction. nih.gov The presence of this compound can lead to an underestimation of the analyte being measured, as it competes with D-luciferin for the active site of the luciferase enzyme. nih.gov Inactivation of the luciferase can occur due to contaminants in the D-luciferin preparation, such as this compound. rsc.org This inhibition can alter the light output and kinetics of the bioluminescent reaction, thereby compromising the fidelity of the assay. nih.gov
| Parameter | Effect of this compound Impurity | Reference |
| Enzyme Kinetics | Competitive inhibition of firefly luciferase | nih.gov |
| Light Output | Reduction in overall bioluminescence intensity | nih.govrsc.org |
| Assay Accuracy | Potential for underestimation of the target analyte | nih.gov |
To ensure the highest level of accuracy and reproducibility in bioluminescence assays, several methodological considerations are crucial. The use of highly pure D-luciferin is essential to avoid the confounding effects of contaminants like this compound. rsc.org Researchers should consider the source and purity of their D-luciferin reagents and, where possible, use preparations with minimal this compound content. For applications requiring the utmost precision, such as in drug discovery and diagnostics, employing assay conditions that minimize the impact of any residual impurities is recommended. researchgate.netpromega.com This may include optimizing substrate concentrations and enzyme-to-substrate ratios to favor the binding of D-luciferin.
Role as a Potential Impurity in D-Luciferin Reagents
Probing Luciferase Mechanisms with this compound as a Research Tool
The distinct biochemical behavior of this compound makes it a valuable tool for investigating the intricate mechanisms of luciferase enzymes.
While D-luciferin is the natural substrate for firefly luciferase, the enzyme can interact with this compound, albeit with different outcomes. This compound is a potent competitive inhibitor of the luminescence reaction, with a reported Ki value between 3 and 4 μM. nih.gov This inhibitory effect highlights the stringent stereospecificity of the luciferase active site. Although weak light production from this compound has been reported, it is significantly less efficient than with D-luciferin. nih.govportlandpress.com The study of how this compound binds to the active site, even without efficient catalysis, provides valuable information about the structural and chemical requirements for substrate recognition and binding.
| Substrate | Interaction with Firefly Luciferase | Kinetic Parameter (Ki) | Reference |
| D-Luciferin | Natural substrate, efficient light production | - | rsc.org |
| This compound | Competitive inhibitor, very weak light production | 3-4 μM | nih.gov |
The binding of ligands to an enzyme can induce significant conformational changes, and this compound has been instrumental in studying these dynamics in firefly luciferase. High concentrations of luciferin (B1168401), including the L-isomer, can induce a conformational change in the enzyme that temporarily reduces its catalytic rate. portlandpress.com This suggests that this compound can lock the enzyme in a less active conformation. Spectroscopic and kinetic studies have shown that the binding of this compound can alter the enzyme's structure, providing insights into the flexibility of the active site and the allosteric regulation of luciferase activity. portlandpress.comnih.govresearchgate.net
Elucidating Substrate Specificity and Active Site Dynamics
Engineering Bioluminescent Systems: this compound Interactions with Mutant Luciferases
The field of protein engineering has leveraged the interaction between this compound and luciferase to develop novel bioluminescent systems with tailored properties. By introducing specific mutations into the luciferase gene, scientists can alter the enzyme's substrate specificity and other characteristics. nih.gov
Recent research has focused on creating orthogonal luciferase-luciferin pairs, where a mutant luciferase specifically recognizes a modified luciferin, including analogs of this compound, but not the natural D-luciferin. nih.govescholarship.org This approach allows for the simultaneous monitoring of multiple biological events within the same system, a technique known as multicomponent imaging. nih.govacs.org Libraries of mutant luciferases are screened against various luciferin analogs to identify these exclusive pairs. nih.gov These engineered systems, with their unique interactions with this compound and its derivatives, are expanding the toolkit for in vivo imaging and cellular assays. nih.govfrontiersin.org
| Engineered System Component | Role in Advancing Bioluminescence | Key Research Finding | Reference |
| Mutant Luciferases | Altered substrate specificity | Can be engineered to preferentially bind this compound analogs over D-luciferin. | nih.govnih.gov |
| This compound Analogs | Development of orthogonal pairs | Enable multicomponent imaging by creating unique enzyme-substrate interactions. | escholarship.orgacs.org |
| Screening Libraries | Identification of novel pairs | Iterative screening of mutant enzymes with modified luciferins identifies orthogonal "hits". | nih.gov |
Influence of this compound on Spectral Characteristics and Luminescence Intensity
The stereoisomer of the naturally occurring D-luciferin, this compound, exhibits profoundly different behavior in bioluminescent reactions catalyzed by firefly luciferase. While chemically almost identical to its D-counterpart, its interaction with the enzyme's active site leads to dramatically reduced light emission, a phenomenon often referred to as a "dark reaction". pnas.org
Early comparative studies established that under conditions where D-luciferin produces robust, yellow-green light (emission maximum ≈ 562-565 nm), an equivalent amount of this compound yields virtually no detectable light. pnas.orgphotobiology.info This stark difference underscores the high degree of stereospecificity of the firefly luciferase enzyme. The enzyme can bind to this compound, and in fact, this compound acts as a potent competitive inhibitor for the D-luciferin reaction, indicating that it occupies the same active site. pnas.org Although the initial activation step, the formation of luciferyl-adenylate, proceeds at a similar rate for both isomers, the subsequent oxidative steps that lead to the excited-state product and photon emission are either entirely blocked or highly quenched for the L-isomer. pnas.org
However, more recent and sensitive investigations have demonstrated that firefly luciferase can, in fact, utilize this compound as a substrate to produce light, albeit with very low efficiency. nih.gov The light production from this compound is characterized by a slow increase, eventually reaching a stable but low-intensity plateau. nih.gov At minimal concentrations of both the enzyme and the substrate, the maximum light output from this compound is approximately half that observed with D-luciferin. nih.gov Interestingly, increasing the concentration of either the luciferase or the this compound leads to a relative decrease in light production compared to the D-luciferin-catalyzed reaction. nih.gov
The spectral characteristics of the weak light emitted from the this compound reaction have not been as extensively characterized as those from D-luciferin, primarily due to the low intensity. The color of light in beetle bioluminescence is known to be sensitive to the microenvironment of the enzyme's active site, with factors like pH and temperature causing shifts in the emission spectrum of the D-luciferin reaction from yellow-green toward red (≈ 616 nm). pnas.orgphotobiology.info
| Property | D-Luciferin | This compound | Reference |
|---|---|---|---|
| Relative Luminescence Intensity | High (Quantum Yield ≈ 0.41-0.88) | Very Low to "Essentially No Light" | pnas.orgnih.govrsc.org |
| Enzymatic Reaction | Efficient light-emitting reaction | Primarily a "dark reaction"; can produce weak light under specific conditions | pnas.orgnih.gov |
| Peak Emission Spectrum (pH 7.8) | ~562 nm (Yellow-Green) | Not extensively characterized due to low intensity | photobiology.info |
| Role in Bioluminescence | Natural substrate for light emission | Competitive inhibitor; very weak alternative substrate | pnas.orgnih.gov |
This compound in Comparative Biochemical Studies of Bioluminescent Organisms
This compound serves as a critical tool in comparative biochemical studies, enabling researchers to probe the fundamental mechanisms, stereospecificity, and evolutionary pathways of bioluminescent systems across different organisms. pnas.org The terms "luciferin" and "luciferase" are functional; the actual molecules can be structurally diverse and non-interchangeable between different evolutionary lineages. msu.ruapologeticspress.org Comparing how different luciferases interact with both D- and this compound provides deep insights into their active site architecture and function.
The foundational discovery that firefly luciferase is highly specific for D-luciferin, while treating this compound as an inhibitor in a non-luminescent reaction, was a landmark finding derived from comparative studies of synthetic isomers and the natural product. pnas.org This established the principle of enzymatic stereospecificity as a cornerstone of firefly bioluminescence.
Furthermore, this compound is instrumental in studying the biosynthesis of luciferin. For instance, in studies involving bacteria engineered to express firefly luciferase, feeding the bacteria L-cysteine (a precursor) resulted in delayed and weaker light emission compared to when D-cysteine was supplied. researchgate.net This finding suggests that these organisms first synthesize this compound, which is then converted (racemized) to D-luciferin by endogenous enzymes before it can be used by the luciferase to produce light. researchgate.net This use of this compound as a biosynthetic intermediate helps to map out the metabolic pathways that are otherwise difficult to elucidate.
In evolutionary studies, the ability of enzymes to process or convert this compound is a characteristic used to compare different luciferases and related proteins. oup.com While all known beetle luciferases use D-luciferin as their substrate, the enzymes themselves have evolved and diversified. oup.com Investigating their affinity for and inhibition by this compound can help to characterize the evolution of the substrate-binding pocket. The fact that some related, non-luminescent enzymes can bind this compound or even facilitate its conversion to D-luciferin provides clues about the ancestral functions from which modern luciferases may have evolved. oup.com
| Area of Study | Organism/System Studied | Key Finding Using this compound | Reference |
|---|---|---|---|
| Enzyme Stereospecificity | Firefly (Photinus pyralis) | Luciferase is highly specific for D-luciferin; this compound is a competitive inhibitor and does not produce significant light, demonstrating the enzyme's chiral discrimination. | pnas.org |
| Biosynthetic Pathways | Bacteria expressing firefly luciferase | Weaker, delayed luminescence when starting with L-cysteine suggests the pathway proceeds via this compound, which is subsequently racemized to D-luciferin. | researchgate.net |
| Evolution of Function | Beetles (Coleoptera) | The ability of ancestral or related enzymes to transform this compound to D-luciferin is investigated as a potential step in the evolution of bioluminescence. | oup.com |
Future Perspectives in L Luciferin Research
Unraveling Undiscovered L-Luciferin Biosynthetic Branches and Enzymatic Pathways
While the fundamental pathway of D-luciferin biosynthesis from L-cysteine and p-benzoquinone is increasingly understood, many intricacies remain elusive, particularly concerning the this compound enantiomer. nih.govnih.govresearchgate.netfrontiersin.org Current models suggest that this compound is synthesized first from L-cysteine and then enzymatically converted to D-luciferin. nih.govresearchgate.net This process is thought to involve the hydrolysis of arbutin (B1665170) to 1,4-hydroquinone, which is then oxidized to para-benzoquinone. nih.govfrontiersin.org Two molecules of L-cysteine are then added to form this compound. nih.gov
Future research will likely focus on identifying and characterizing the specific enzymes that catalyze each step of this proposed pathway. Transcriptomic studies of firefly lantern tissue have revealed several candidate enzymes with high expression levels, but their precise functions in luciferin (B1168401) metabolism are yet to be definitively established. nih.gov For instance, the exact mechanism of benzothiazole (B30560) ring formation, hypothesized to be similar to pheomelanin biosynthesis, requires further investigation. nih.govfrontiersin.org
Furthermore, the biosynthetic pathways in beetle families beyond Lampyridae, such as Elateridae (click beetles) and Phengodidae, are largely unexplored. frontiersin.org Comparative genomic and transcriptomic analyses across these families could reveal novel enzymatic pathways and alternative biosynthetic branches. Understanding these variations is crucial for a comprehensive picture of luciferin biosynthesis in Coleoptera. Another significant area of future inquiry is the potential recycling of oxyluciferin, the product of the light-emitting reaction, back into luciferin, a process that is still under investigation. arkat-usa.org
Rational Design of this compound-Based Probes and Inhibitors for Biological Inquiry
The unique properties of the luciferin-luciferase system have made it a powerful tool in biological research. ontosight.aithe-scientist.com A significant future direction lies in the rational design of novel this compound-based molecules to serve as highly specific probes and inhibitors for studying complex biological processes. rsc.orgnih.gov
The development of "caged" luciferins, where a key functional group is masked, has already proven to be a successful strategy for creating probes that detect specific enzymes or small molecules. rsc.orgnih.govmdpi.comrsc.org Future work will likely expand this toolkit to target a wider array of biomolecules and cellular events. rsc.org This includes designing probes that respond to changes in the cellular environment, such as hypoxia or the presence of specific ions. mdpi.com
Moreover, the synthesis of this compound analogues with altered spectral properties is a key area of development. ucl.ac.uknih.gov Analogues that emit light in the near-infrared (NIR) region are particularly desirable for in vivo imaging, as this light penetrates tissues more effectively. rsc.orgnih.gov Computational and semi-rational design approaches are being employed to create π-extended luciferin analogues that, when paired with engineered luciferases, can produce red-shifted light. nih.gov
In addition to probes, the design of specific this compound-based inhibitors is crucial for modulating luciferase activity in research applications. uef.fi this compound itself is a known competitive inhibitor of firefly luciferase. nih.govnih.gov Understanding the kinetics of inhibition by this compound and its derivatives, such as dehydroluciferin (B1459941) and dehydroluciferyl-coenzyme A, provides a foundation for designing more potent and specific inhibitors. researchgate.net These inhibitors are valuable for applications requiring controlled luciferase expression, such as in dual-reporter assays. uef.fi
Advanced Applications in Mechanistic Enzymology and Systems Biology using this compound
The luciferin-luciferase reaction is a model system for studying enzyme mechanisms. nih.govtufts.edu Future research will continue to leverage this compound and its analogues to gain deeper insights into the catalytic and allosteric mechanisms of luciferase. The stereospecificity of the enzyme, which preferentially utilizes D-luciferin for light production while also interacting with this compound, provides a unique system for probing enzyme-substrate interactions. nih.govwikipedia.org While D-luciferin is the primary substrate for the bioluminescent reaction, this compound can also be a substrate for light production, albeit with different kinetics and requirements. nih.govnih.gov
The ability of luciferase to catalyze other reactions, such as its acyl-coenzyme A synthetase activity with this compound, highlights its enzymatic promiscuity. nih.govnih.gov Investigating these alternative catalytic functions can provide insights into the evolutionary origins of luciferase from ancestral enzymes like fatty acyl-CoA synthetases. frontiersin.orgresearchgate.net
In the realm of systems biology, this compound-based reporter systems are invaluable for monitoring gene expression, protein-protein interactions, and other cellular processes in real-time. ontosight.aithe-scientist.comnih.gov The development of orthogonal luciferase-luciferin pairs, where an engineered luciferase specifically recognizes a synthetic luciferin analogue, allows for multicomponent imaging to visualize multiple biological events simultaneously within the same organism. nih.govacs.org This capability is crucial for understanding the complex interplay of different pathways in a systems context. Future advancements will likely focus on creating a broader palette of these orthogonal systems with distinct spectral properties to further enhance the multiplexing capacity of bioluminescence imaging.
Evolutionary Implications of this compound in Bioluminescence Diversity and Adaptation
The evolution of bioluminescence is a fascinating example of convergent and parallel evolution, with light-emitting systems having arisen independently multiple times across the tree of life. apologeticspress.orgwikipedia.orgmarinebiodiversity.carug.nl this compound and its associated enzymes are central to understanding the evolutionary trajectory of bioluminescence in beetles.
One of the prevailing hypotheses is that bioluminescence evolved as a mechanism to detoxify oxygen. wikipedia.org Another theory suggests that the luciferin biosynthetic pathway may have originated as a detoxification route for quinone intermediates produced during sclerotization and tanning processes in Coleoptera. nih.gov The reaction of these toxic quinones with the abundant amino acid cysteine would have led to the formation of luciferin as a byproduct. nih.gov
Future research will likely focus on testing these evolutionary hypotheses through comparative genomics and functional studies of enzymes from both luminous and non-luminous insect relatives. frontiersin.orgresearchgate.net The discovery that some acyl-CoA synthetases from non-luminous beetles can catalyze bioluminescence from synthetic D-luciferin analogues supports the theory of a shared ancestral enzyme. frontiersin.orgresearchgate.net
The diversity of luciferases, which vary significantly between species, contrasts with the relative conservation of luciferin structures. wikipedia.org This suggests that the evolution of the luciferase enzyme has been a key driver of adaptation in bioluminescent systems. frontiersin.org Studying the functional divergence of luciferases across different beetle lineages can provide insights into how these enzymes have been fine-tuned for specific signaling purposes, such as mate attraction and predation. oup.com Furthermore, understanding the evolutionary history of the complete bioluminescent system, including the luciferin biosynthetic pathway and its regulation, is essential for a comprehensive view of how this remarkable adaptation has shaped the diversity of life. frontiersin.org
Q & A
Basic: How can researchers ensure experimental reproducibility when using L-Luciferin in bioluminescence assays?
Answer:
To ensure reproducibility, experimental protocols must detail:
- Synthesis and purity validation : For novel this compound derivatives, provide HPLC or mass spectrometry data to confirm identity and purity (e.g., retention time alignment with standards, m/z ratios) .
- Storage conditions : Specify buffer composition, pH, temperature, and light exposure to prevent degradation. For long-term stability, mixtures of D- and this compound may improve shelf-life .
- Instrument calibration : Document luminometer settings (integration time, gain) and use internal controls (e.g., ATP standards) to normalize readings.
- Supplementary data : Include raw datasets, spectra, and step-by-step workflows in supplementary materials to enable replication .
Advanced: What analytical strategies differentiate this compound from its enantiomer D-Luciferin in complex biological matrices?
Answer:
Advanced enantiomeric resolution requires:
- Chromatographic separation : Use chiral columns (e.g., cellulose-based) with mobile phases optimized for polarity. Fluorescence detection at λex/λem = 330/530 nm can distinguish this compound’s unique spectral profile .
- Mass spectrometry : High-resolution MS (HRMS) coupled with tandem MS/MS fragmentation identifies stereospecific ion patterns. For example, this compound exhibits distinct fragmentation pathways due to benzothiazole ring orientation .
- Biological activity assays : Pair analytical data with luciferase activity curves; D-Luciferin shows negligible luminescence compared to L-forms .
Basic: What are the critical parameters for optimizing this compound concentration in in vivo imaging studies?
Answer:
Key parameters include:
- Tissue permeability : Adjust concentration based on delivery methods (e.g., intravenous vs. intraperitoneal injection) to account for bioavailability differences.
- Signal-to-noise ratio : Titrate this compound (typically 75–150 mg/kg in mice) to balance peak luminescence and background autofluorescence.
- Kinetic profiling : Measure signal duration post-administration; underdosing leads to premature signal decay, while overdosing may cause substrate inhibition .
Advanced: How can researchers address contradictory data in this compound’s pH-dependent luminescence efficiency?
Answer:
Contradictions often arise from:
- Enzyme-source variability : Luciferase isoforms (e.g., firefly vs. click beetle) have divergent pH optima. Validate enzyme origin and assay pH (typically pH 7.8–8.0 for firefly) .
- Buffer interference : Phosphate buffers may chelate Mg<sup>2+</sup>, a cofactor for luciferase. Use Tris-HCl or HEPES buffers and quantify free Mg<sup>2+</sup> .
- Data normalization : Apply ratiometric measurements (e.g., luminescence/ATP concentration) to control for pH-induced ATP hydrolysis artifacts .
Basic: What are the best practices for synthesizing and characterizing novel this compound analogs?
Answer:
- Synthetic routes : Document reaction conditions (temperature, catalysts) and intermediates using <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation.
- Purity thresholds : Achieve ≥95% purity via preparative HPLC, with UV-Vis and fluorescence spectra matching theoretical predictions .
- Biological validation : Test analogs against wild-type luciferase and mutant variants to confirm substrate specificity .
Advanced: How can computational modeling improve the design of this compound derivatives with enhanced quantum yield?
Answer:
- Molecular docking : Simulate luciferase binding pockets to predict steric and electronic compatibility of derivatives.
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with luminescence intensity using regression models.
- TD-DFT calculations : Predict excited-state behavior to optimize emission wavelengths and stability .
Basic: How should researchers handle and store this compound to prevent photodegradation?
Answer:
- Light-sensitive storage : Use amber vials and store at −80°C in anhydrous DMSO or water (pH 5.0–6.0).
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: What methodologies resolve discrepancies in this compound’s pharmacokinetic profiles across species?
Answer:
- Compartmental modeling : Fit PK data to two-compartment models to account for tissue-specific uptake and clearance.
- Interspecies scaling : Adjust doses using allometric principles (e.g., body surface area) and validate with microdialysis in target tissues .
Basic: How to integrate existing literature on this compound mechanisms into a novel research hypothesis?
Answer:
- Systematic reviews : Use databases like PubMed and Web of Science to identify knowledge gaps (e.g., oxidative degradation pathways).
- PICO framework : Structure hypotheses around Population (e.g., tumor models), Intervention (this compound dose), Comparison (D-Luciferin controls), and Outcomes (luminescence intensity) .
Advanced: What experimental controls are essential for validating this compound’s role in ATP quantification assays?
Answer:
- Negative controls : Use ATP-depleted samples (e.g., apyrase-treated) to confirm signal specificity.
- Inhibitor studies : Co-administer luciferase inhibitors (e.g., oxyluciferin) to rule out non-enzymatic luminescence.
- Cross-validation : Compare with alternative ATP assays (e.g., colorimetric) to detect matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
